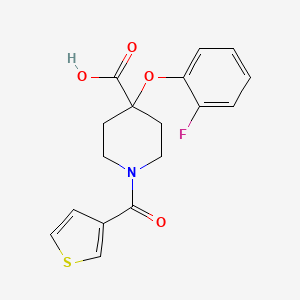![molecular formula C17H19N5O6S B5496185 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate](/img/structure/B5496185.png)
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a nitrophenyl group, and a butanoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the nitrophenyl group through a sulfonylation reaction. The final step involves the esterification of the butanoate group under controlled conditions to ensure the desired Z-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quaternary ammonium salts, reduced nitrophenyl derivatives, and substituted pyridine compounds.
Scientific Research Applications
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in dye and herbicide production.
4-Methoxyphenethylamine: This compound is used as a precursor in organic synthesis and has applications in the production of polymers and other materials.
Uniqueness
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate is unique due to its combination of a pyridine ring, nitrophenyl group, and butanoate ester. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-[methyl-(4-nitrophenyl)sulfonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-21(29(26,27)15-6-4-14(5-7-15)22(24)25)12-2-3-16(23)28-20-17(18)13-8-10-19-11-9-13/h4-11H,2-3,12H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQZLHSEYMXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)ON=C(C1=CC=NC=C1)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCC(=O)O/N=C(/C1=CC=NC=C1)\N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5496107.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid](/img/structure/B5496109.png)
![N-(4-METHYLPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE](/img/structure/B5496114.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)
![(4-methoxyphenyl)[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B5496126.png)

![N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B5496146.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]cyclopropanecarboxamide](/img/structure/B5496156.png)
![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5496164.png)
![5-isopropyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496177.png)
![ethyl 2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5496191.png)
![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-4-nitrobenzamide](/img/structure/B5496205.png)
![2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5496207.png)
